Methyl 2-oxohex-5-enoate

Description

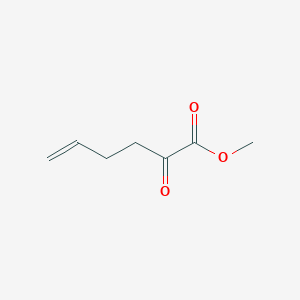

Methyl 2-oxohex-5-enoate is a six-carbon α-keto ester characterized by a methyl ester group at position 1, a ketone at position 2, and a terminal alkene at position 5 (Fig. 1). Its molecular formula is C₇H₁₀O₃ (molecular weight: 142.15 g/mol). This compound is synthetically versatile, serving as a key intermediate in heterocyclic chemistry. For instance, it reacts with 1-pyrroline to form 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-ones, achieving a 36% yield under optimized conditions . The presence of both electrophilic (ketone) and nucleophilic (ester) moieties enables diverse reactivity, making it valuable for constructing complex scaffolds in organic synthesis.

Properties

IUPAC Name |

methyl 2-oxohex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTCEDVGEVPLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574011 | |

| Record name | Methyl 2-oxohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84012-01-1 | |

| Record name | Methyl 2-oxohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxohex-5-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For example, the acetoacetic ester synthesis can be used to prepare methyl ketones by adding three carbons to an alkyl halide . This method involves the reaction of acetoacetic ester with an appropriate alkyl halide under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxohex-5-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-hexenoic acid, while reduction can produce 2-hydroxyhex-5-enoate.

Scientific Research Applications

Methyl 2-oxohex-5-enoate has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-oxohex-5-enoate exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ester and ketone functional groups, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved in biological systems are still under investigation, but it is believed that the compound can interact with enzymes and other proteins, influencing metabolic processes .

Comparison with Similar Compounds

Comparison with Ethyl 2-oxohex-5-enoate

Ethyl 2-oxohex-5-enoate (C₈H₁₂O₃, molecular weight: 156.18 g/mol) differs only in its ester alkyl group (ethyl vs. methyl). The longer ethyl chain marginally increases hydrophobicity, which may reduce solubility in polar solvents compared to the methyl analog. However, both compounds exhibit similar reactivity in condensation reactions due to their shared α-keto ester backbone. For example, Ethyl 2-oxohex-5-enoate is synthesized via Grignard reactions using 4-bromo-1-butene and magnesium, a method adaptable to the methyl variant with minor adjustments .

Positional Isomer: Methyl 5-oxohexanoate

Methyl 5-oxohexanoate (C₇H₁₂O₃, molecular weight: 144.17 g/mol) relocates the ketone to position 5 (Fig. 2). This structural change eliminates conjugation between the ketone and ester groups, reducing resonance stabilization. Consequently, Methyl 5-oxohexanoate is less reactive in enolate-forming reactions compared to Methyl 2-oxohex-5-enoate.

Functional Group Substitution: Methyl 2-aminohex-5-enoate

Replacing the ketone with an amino group yields Methyl 2-aminohex-5-enoate (C₇H₁₃NO₂, molecular weight: 143.18 g/mol). The amino group introduces basicity (pKa ~9–10) and nucleophilic character, enabling participation in peptide coupling or Schiff base formation. However, the absence of the electron-withdrawing ketone diminishes electrophilic reactivity at position 2. This compound is less suited for cyclization reactions but serves as a precursor for amino acid derivatives .

Simplified Analog: Methyl 2-hydroxyacetate

Methyl 2-hydroxyacetate (C₃H₆O₃, molecular weight: 90.08 g/mol) represents a truncated version with a hydroxyl group instead of a ketone. The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in water. However, the lack of a keto group limits its utility in condensation or enolate chemistry, restricting its role to ester hydrolysis or mild oxidation reactions .

Data Table: Structural and Functional Comparison

Key Research Findings

- Reactivity in Cyclization: this compound outperforms its positional isomer (Methyl 5-oxohexanoate) in heterocycle synthesis due to favorable keto-ester conjugation .

- Solubility Trends: Ethyl 2-oxohex-5-enoate’s longer alkyl chain reduces aqueous solubility compared to the methyl variant, impacting solvent selection in reactions .

- Biological Relevance: Methyl 2-aminohex-5-enoate’s amino group aligns it with bioactive molecules, though its synthetic applications are niche compared to the α-keto ester .

Biological Activity

Methyl 2-oxohex-5-enoate, a compound with significant potential in various biological applications, has attracted attention due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a keto group and an unsaturated carbon chain. Its molecular formula is , and it features both polar and non-polar characteristics, making it a versatile compound for various chemical reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Chemoenzymatic Synthesis : This method employs enzymes to catalyze the formation of the compound from simpler precursors, allowing for high selectivity and yield.

- Conventional Organic Synthesis : Utilizing standard organic reactions such as aldol condensation and Claisen rearrangement can also produce this compound effectively.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on bacterial growth, particularly against strains such as E. coli and Staphylococcus aureus.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Cytotoxic Activity

Research has shown that this compound possesses cytotoxic effects on human tumor cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Study : A study evaluated the cytotoxicity of this compound on six human tumor cell lines, revealing a significant reduction in cell viability at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 50 |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with cellular pathways involved in inflammation and apoptosis. It is believed to modulate signaling pathways such as NF-kB, which plays a crucial role in immune response and inflammation.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-oxohex-5-enoate, and how is its purity validated?

this compound is synthesized via condensation reactions, such as its reaction with 1-pyrroline to form heterocyclic compounds. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity. For example, H NMR in CDCl resolves peaks corresponding to allyl and ester groups, while HRMS validates the molecular ion peak .

Q. Which purification methods are most effective for isolating this compound?

Techniques like thin-layer chromatography (TLC) and solid-phase extraction (SPE) are recommended for purification. TLC with 50% EtOAc/hexanes can monitor reaction progress, while SPE ensures removal of unreacted starting materials or byproducts. These methods align with protocols for similar α-oxo esters .

Q. How should researchers select solvents for reactions involving this compound?

Solvent choice depends on reactivity and solubility. Non-polar solvents (e.g., hexanes) are suitable for reactions requiring slow kinetics, while polar aprotic solvents (e.g., ethyl acetate) enhance nucleophilic reactivity. Compatibility with functional groups (e.g., ester, α-keto) must be validated experimentally .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectrometry data require cross-validation. For instance, X-ray crystallography or computational modeling (e.g., density functional theory) can confirm bond geometries. Statistical analysis of peak splitting patterns and coupling constants (-values) in NMR also aids interpretation .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

Quantum mechanical calculations (e.g., Gaussian software) model transition states and reaction pathways. For example, studying the electrophilicity of the α-keto group helps predict nucleophilic attack sites in heterocyclic synthesis. Molecular dynamics simulations further explore solvent effects .

Q. What experimental designs are optimal for studying its role in heterocyclic compound formation?

Controlled variation of reactants (e.g., amines, imines) and reaction conditions (temperature, catalysts) isolates key intermediates. Kinetic studies via in-situ NMR or HPLC track reaction progress. demonstrates this approach in synthesizing pyrrolizinone derivatives .

Methodological and Analytical Considerations

Q. How should researchers handle discrepancies between experimental and theoretical data?

Systematic error analysis (e.g., instrument calibration, sampling bias) and statistical tests (e.g., chi-square, t-tests) quantify uncertainties. For computational disagreements, reevaluate basis sets or solvent models in simulations. Transparent reporting of error margins is critical .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Detailed documentation of reaction parameters (molar ratios, temperature gradients) and open sharing of raw data (NMR spectra, chromatograms) are essential. Platforms like electronic lab notebooks (ELNs) standardize workflows and enhance transparency .

Q. How can systematic reviews be conducted on existing studies of this compound?

Define inclusion/exclusion criteria (e.g., peer-reviewed journals, synthesis methods) and use databases like PubMed or SciFinder for literature searches. Meta-analyses require homogeneity in experimental designs, such as consistent characterization techniques .

Q. What safety protocols are critical when handling this compound in the lab?

Use chemical-resistant gloves (tested per EN 374 standards), fume hoods for ventilation, and barrier creams for skin protection. Safety data sheets (SDS) should guide spill management and disposal, though specific toxicity data may require further testing .

Data Presentation and Validation

Q. How should researchers present NMR and HRMS data to ensure clarity and reproducibility?

Include full spectral parameters (solvent, frequency, reference peaks) and raw data in appendices. For HRMS, report resolution and calibration standards. Use software like MestReNova for peak integration and assignment .

Q. What statistical methods validate quantitative results in kinetic studies of this compound?

Linear regression of time-course data and Arrhenius plots determine rate constants. Confidence intervals (95%) and R values assess model fit. Outliers are evaluated via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.